molecular formula C13H20ClNO2 B1394800 4-[(3-Methoxybenzyl)oxy]piperidine hydrochloride CAS No. 1220036-54-3

4-[(3-Methoxybenzyl)oxy]piperidine hydrochloride

Cat. No.: B1394800
CAS No.: 1220036-54-3
M. Wt: 257.75 g/mol
InChI Key: VOAREZJZMIAPPK-UHFFFAOYSA-N
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Description

4-[(3-Methoxybenzyl)oxy]piperidine hydrochloride is a chemical compound with the molecular formula C13H20ClNO2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom The compound is characterized by the presence of a 3-methoxybenzyl group attached to the piperidine ring via an oxygen atom, forming an ether linkage

Preparation Methods

The synthesis of 4-[(3-Methoxybenzyl)oxy]piperidine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with piperidine and 3-methoxybenzyl alcohol as the primary starting materials.

    Ether Formation: The 3-methoxybenzyl alcohol is reacted with piperidine in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form the ether linkage. This reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Hydrochloride Formation: The resulting 4-[(3-Methoxybenzyl)oxy]piperidine is then treated with hydrochloric acid to form the hydrochloride salt, which is isolated by crystallization or precipitation.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

4-[(3-Methoxybenzyl)oxy]piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the methoxy group, forming a benzyl group, using reducing agents such as lithium aluminum hydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated using alkyl halides or acyl chlorides, respectively.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[(3-Methoxybenzyl)oxy]piperidine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in the treatment of neurological disorders, given its structural similarity to compounds that interact with neurotransmitter systems.

    Industry: It is used in the development of new materials and as a building block in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[(3-Methoxybenzyl)oxy]piperidine hydrochloride is not fully understood, but it is believed to interact with molecular targets in the central nervous system. The compound may modulate neurotransmitter release or receptor activity, potentially affecting pathways involved in mood regulation, cognition, and pain perception. Further research is needed to elucidate the specific molecular targets and pathways involved.

Comparison with Similar Compounds

4-[(3-Methoxybenzyl)oxy]piperidine hydrochloride can be compared with other similar compounds, such as:

    4-[(4-Methoxybenzyl)oxy]piperidine hydrochloride: Similar structure but with a methoxy group at the 4-position of the benzyl ring.

    4-[(3-Methylbenzyl)oxy]piperidine hydrochloride: Similar structure but with a methyl group instead of a methoxy group.

    4-[(3-Chlorobenzyl)oxy]piperidine hydrochloride: Similar structure but with a chlorine atom instead of a methoxy group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

4-[(3-methoxyphenyl)methoxy]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-15-13-4-2-3-11(9-13)10-16-12-5-7-14-8-6-12;/h2-4,9,12,14H,5-8,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOAREZJZMIAPPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)COC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220036-54-3
Record name Piperidine, 4-[(3-methoxyphenyl)methoxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220036-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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